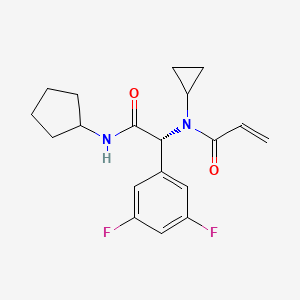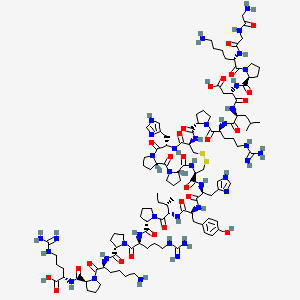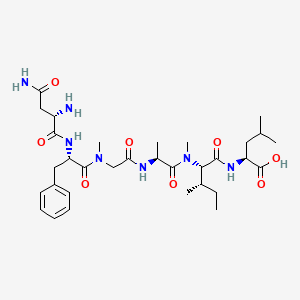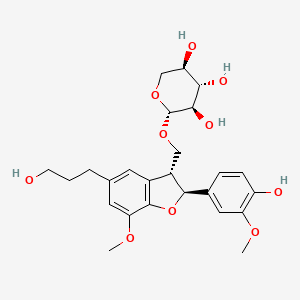
Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrodehydrodiconiferyl alcohol 9-O- is a naturally occurring neolignan, a type of secondary metabolite found in plants. It belongs to the class of compounds known as dihydrobenzo[b]furan lignans, which are characterized by their unique structural features and biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in plant defense mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydrodehydrodiconiferyl alcohol 9-O- typically involves the dimerization of coniferyl alcohol. One concise synthetic route includes the use of Rh2[S-DOSP]4-catalyzed intramolecular C–H insertion . This method allows for the formation of the dihydrobenzo[b]furan core, which is a key structural component of the compound.
Industrial Production Methods
While specific industrial production methods for dihydrodehydrodiconiferyl alcohol 9-O- are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and scalable catalytic processes to ensure efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrodehydrodiconiferyl alcohol 9-O- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Dihydrodehydrodiconiferyl alcohol 9-O- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of neolignans.
Biology: The compound is investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Mécanisme D'action
The antifungal activity of dihydrodehydrodiconiferyl alcohol 9-O- is primarily due to its ability to disrupt the plasma membrane of fungal cells. Studies have shown that it forms pores in the membrane, leading to membrane depolarization and cell death . This pore-forming action is a key aspect of its mechanism of action, making it effective against various fungal strains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucoside
- Dehydrodiconiferyl alcohol 9-O-β-D-glucopyranoside
Uniqueness
Dihydrodehydrodiconiferyl alcohol 9-O- is unique due to its specific structural features and biological activities. Its ability to form pores in fungal membranes sets it apart from other similar compounds, which may have different mechanisms of action or less potent antifungal properties.
Propriétés
Formule moléculaire |
C25H32O10 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23+,25+/m0/s1 |
Clé InChI |
GZLTWCGHVQYMHT-PBSLLFOFSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
SMILES canonique |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
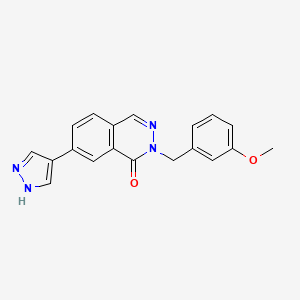
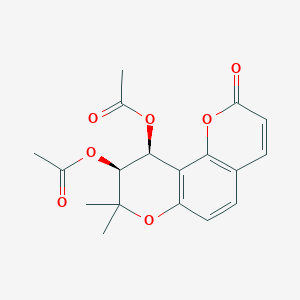
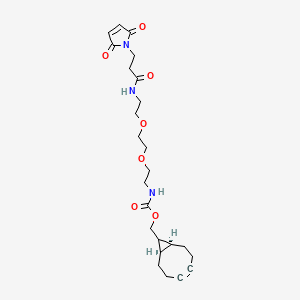
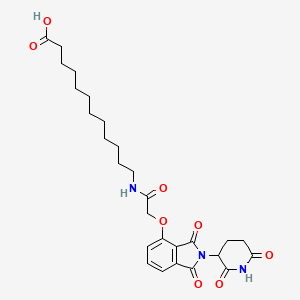

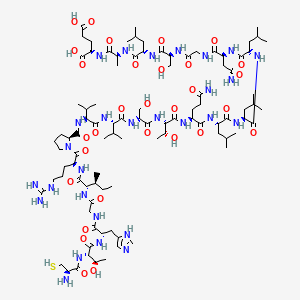
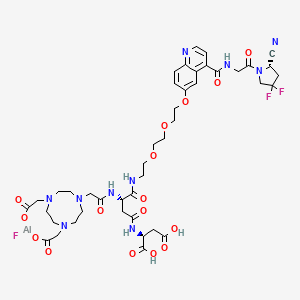
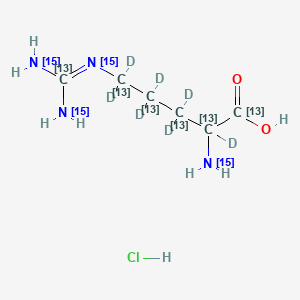
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
